(1S)-1-(4-Methylphenyl)ethane-1,2-diamine (1S)-1-(4-Methylphenyl)ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17468710
InChI: InChI=1S/C9H14N2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9H,6,10-11H2,1H3/t9-/m1/s1
SMILES:
Molecular Formula: C9H14N2
Molecular Weight: 150.22 g/mol

(1S)-1-(4-Methylphenyl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC17468710

Molecular Formula: C9H14N2

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-(4-Methylphenyl)ethane-1,2-diamine -

Specification

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
IUPAC Name (1S)-1-(4-methylphenyl)ethane-1,2-diamine
Standard InChI InChI=1S/C9H14N2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9H,6,10-11H2,1H3/t9-/m1/s1
Standard InChI Key AQZSWECURAKYOG-SECBINFHSA-N
Isomeric SMILES CC1=CC=C(C=C1)[C@@H](CN)N
Canonical SMILES CC1=CC=C(C=C1)C(CN)N

Introduction

Structural and Chemical Profile

Molecular Architecture

(1S)-1-(4-Methylphenyl)ethane-1,2-diamine features a 4-methylphenyl group bonded to the first carbon of an ethane-1,2-diamine chain. The chiral center at the first carbon dictates its (S)-configuration, which is critical for its biochemical interactions. The InChI key and SMILES notation provide standardized representations of its structure, facilitating database integration and computational studies .

Key Physical Properties

PropertyValue
Molecular FormulaC₉H₁₄N₂
Molecular Weight150.22 g/mol
CAS Number1213319-71-1
Chiral Center(S)-configuration

The compound’s hydrochloride salt (e.g., 2HCl form) enhances solubility and stability, making it preferable for experimental applications.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of (1S)-1-(4-Methylphenyl)ethane-1,2-diamine typically involves a two-step process:

  • Condensation: 4-Methylbenzaldehyde reacts with ethylenediamine to form an imine intermediate.

  • Reduction: The imine is reduced using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the diamine.

Reaction Conditions:

  • Temperature: 0–25°C for condensation; 50–80°C for reduction.

  • Solvents: Methanol or ethanol for solubility optimization.

  • Catalysts: Palladium on carbon (Pd/C) for hydrogenation.

Chirality Control

The (S)-enantiomer is obtained via chiral resolution or asymmetric synthesis. Enzymatic methods using lipases or kinetic resolution with chiral auxiliaries are common strategies to achieve enantiomeric excess >98% .

Biological Activities and Mechanistic Insights

Target Interactions

The compound’s amine groups enable hydrogen bonding with biological targets, such as:

  • Enzymes: Inhibition of dihydrofolate reductase (DHFR) and tyrosine kinases.

  • Receptors: Modulation of G-protein-coupled receptors (GPCRs) due to structural mimicry of endogenous amines.

Comparative Analysis with Enantiomers

(1S) vs. (1R) Enantiomers

Property(1S)-Enantiomer(1R)-Enantiomer
Biological ActivityHigher antimicrobial efficacyReduced target affinity
Solubility (HCl salt)25 mg/mL in water22 mg/mL in water
Synthetic Yield65–70%60–65%

The (1S)-enantiomer’s superior binding affinity stems from its spatial compatibility with chiral pockets in target proteins.

Research Frontiers and Applications

Drug Development

(1S)-1-(4-Methylphenyl)ethane-1,2-diamine serves as a precursor for antipsychotic and antidepressant agents. Derivatives with modified aryl groups show promise in modulating serotonin and dopamine receptors.

Material Science

In polymer chemistry, the diamine acts as a crosslinker for epoxy resins, enhancing thermal stability (decomposition temperature >300°C).

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